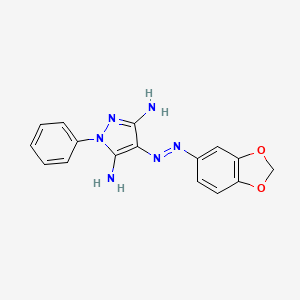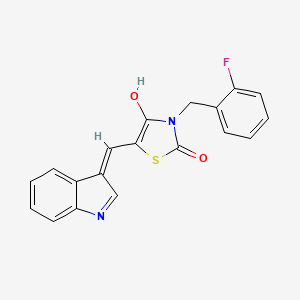
4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine is a member of benzodioxoles.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
A study by Ammar et al. (2016) focused on the synthesis of various imidazolidineiminothione derivatives, including those related to the 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine structure. These compounds demonstrated significant antibacterial and antifungal activities, highlighting their potential in treating infections.
Anticancer Properties
Research by El-Gaby et al. (2017) explored the synthesis of pyrazole derivatives, including compounds structurally similar to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine, and evaluated their anticancer activities. Some synthesized compounds showed promising results against Ehrlich ascites carcinoma cells, suggesting potential in cancer therapy.
Corrosion Inhibition
A study by Quraishi & Sharma (2005) examined the use of thiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. The relevance of this study lies in the structural similarity of these derivatives to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine, indicating potential applications in material preservation.
Anti-inflammatory Properties
The research conducted by Mustafa et al. (2016) investigated novel pyrazol-1-yl benzenesulfonamides with structural similarities to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine. These compounds exhibited significant anti-inflammatory activity, suggesting their utility in managing inflammation-related conditions.
Pharmaceutical Applications
A study by Perepelytsya et al. (2019) synthesized and evaluated the hypoglycemic activity of pyrazole derivatives, including structures similar to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine. The findings suggest potential applications in treating diabetes and related metabolic disorders.
Antioxidant Properties
Research by Akbas et al. (2018) explored the synthesis of new pyrimidine derivatives and evaluated their antioxidant properties. The relevance of this study lies in the structural similarities of these derivatives to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine, indicating potential as antioxidants.
Synthesis and Structural Characterization
A study by Mustafa et al. (1970) focused on the synthesis and structural characterization of various pyrazolone derivatives. The relevance of this study lies in its contribution to understanding the chemical behavior and properties of compounds structurally related to 4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine.
Propiedades
Nombre del producto |
4-(1,3-Benzodioxol-5-ylhydrazinylidene)-5-imino-1-phenyl-3-pyrazolamine |
|---|---|
Fórmula molecular |
C16H14N6O2 |
Peso molecular |
322.32g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-yldiazenyl)-1-phenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C16H14N6O2/c17-15-14(16(18)22(21-15)11-4-2-1-3-5-11)20-19-10-6-7-12-13(8-10)24-9-23-12/h1-8H,9,18H2,(H2,17,21) |
Clave InChI |
XMHTUTLCTOYCSL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(N(N=C3N)C4=CC=CC=C4)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (5Z)-5-[[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate](/img/no-structure.png)
![5-(1H-indol-3-ylmethylene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1191368.png)


![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-propanone oxime](/img/structure/B1191374.png)